rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid
Description
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo-pyridine ring system. The octahydro designation indicates full saturation of the bicyclic framework, while the 6-oxo group denotes a ketone at position 4. Its stereochemistry (3aR,7aR) and racemic nature (rac) suggest structural complexity, which may influence its reactivity, solubility, and biological activity. Although specific pharmacological data are unavailable in the provided evidence, analogs of this compound are frequently employed in medicinal chemistry for their ability to mimic peptide turn conformations or act as protease inhibitors .
Properties
IUPAC Name |
(3aS,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-6-3-5-8(4-9-6,7(11)12)1-2-13-5/h5H,1-4H2,(H,9,10)(H,11,12)/t5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVFWUIHKWXNHN-XNCJUZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1(CNC(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@]1(CNC(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid typically involves multiple steps, including the formation of the furo[3,2-c]pyridine ring system. Common synthetic routes may involve cyclization reactions, oxidation, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data are derived from catalog entries () and pharmacopeial references ().
Table 1: Structural and Functional Comparison of Furo-Pyridine Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Stereochemistry |
|---|---|---|---|---|---|
| rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid | C₉H₁₁NO₄* | ~209.19 | Not provided | 6-oxo, 3a-carboxylic acid | rac-(3aR,7aR) |
| rac-(3aR,6S,7aR)-4-Boc-octahydrofuro[3,2-b]pyridine-6-carboxylic acid (SY124242) | C₁₃H₂₀N₂O₅ | 308.31 | 1391733-09-7 | 4-Boc, 6-carboxylic acid | rac-(3aR,6S,7aR) |
| Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate (SY124241) | C₁₂H₁₆F₂N₂O₄ | 314.27 | 1314388-60-7 | 4-oxo, difluoro, Boc-protected | cis-configuration |
| (3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one | C₁₉H₁₈N₂O₂ | 306.36 | Not provided | 5-oxo, 3R-cis diphenyl | (3R-cis) |
*Estimated based on structural similarity to SY124242; exact data unavailable in evidence.
Key Comparative Insights:
Functional Group Variations: The 6-oxo group in the target compound contrasts with the Boc-protected amine in SY124242. This difference impacts solubility: the Boc group increases lipophilicity, whereas the ketone and carboxylic acid enhance hydrophilicity . SY124241 incorporates difluoro substituents, which may improve metabolic stability compared to the non-halogenated target compound .
Stereochemical Complexity :
- The racemic nature of the target compound distinguishes it from enantiomerically pure analogs like (3R-cis)-3,7α-diphenyltetrahydropyrrolo-oxazolone (). Racemates often require chiral resolution for pharmaceutical use, adding complexity to synthesis .
Biological Relevance: Compounds like SY124242 and SY124241 are typically used as intermediates in drug discovery, such as in the synthesis of kinase inhibitors or antiviral agents.
Synthetic Challenges :
- The fused furo-pyridine core in the target compound demands multi-step synthesis, including cyclization and oxidation steps. In contrast, SY124242’s Boc group simplifies protection-deprotection strategies during synthesis .
Biological Activity
Chemical Formula
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
Structural Features
The compound features a fused bicyclic structure that includes a pyridine ring and a carboxylic acid functional group, which are crucial for its biological activity.
Pharmacological Potential
Research indicates that rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid may exhibit various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial effects against certain bacterial strains.
- Cytotoxicity : In vitro assays have indicated that it may possess cytotoxic properties against cancer cell lines, suggesting its utility in oncology research.
- Neuroprotective Effects : Some studies have pointed to neuroprotective effects, possibly through modulation of neurotransmitter systems.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered cellular responses relevant to its observed activities.
Case Studies and Experimental Data
- Antimicrobial Studies :
- A study conducted on various bacterial strains revealed that rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid exhibited significant inhibitory effects on Gram-positive bacteria.
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
- Cytotoxicity Assays :
- The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 25 µM for HeLa cells.
- Table 2 presents the cytotoxicity results across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
- Neuroprotective Studies :
- In a model of neurotoxicity induced by oxidative stress, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid demonstrated protective effects by reducing cell death and maintaining mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
